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Abstract
This technical guide provides a comprehensive overview of 2-hydroxyimipramine (CAS: 303-

70-8), a primary and pharmacologically active metabolite of the tricyclic antidepressant,

imipramine. This document consolidates critical data on its physicochemical properties,

pharmacology, metabolic pathways, and pharmacokinetics. Detailed experimental protocols for

its quantification in biological matrices are provided, alongside logical and metabolic pathway

visualizations to support research and development efforts.

Introduction
2-Hydroxyimipramine is the product of aromatic hydroxylation of the parent drug imipramine,

a process primarily mediated by the cytochrome P450 enzyme CYP2D6.[1] As an active

metabolite, it contributes to the overall therapeutic and toxicological profile of imipramine. It has

demonstrated an affinity for the norepinephrine transporter and is noted for having potentially

greater cardiotoxicity than its parent compound.[2][3] Understanding the distinct characteristics

of 2-hydroxyimipramine is crucial for a complete comprehension of imipramine's clinical

effects, including inter-individual variability in response and drug-drug interactions.
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The fundamental physicochemical characteristics of 2-hydroxyimipramine are summarized

below. While experimentally derived values for properties like pKa and LogP are not readily

available in the cited literature, estimates for related properties have been reported.

Property Value Source

CAS Number 303-70-8 [2]

Molecular Formula C₁₉H₂₄N₂O [2]

Molecular Weight 296.41 g/mol [2]

IUPAC Name

5-[3-

(Dimethylamino)propyl]-10,11-

dihydro-5H-dibenz[b,f]azepin-

2-ol

[2]

Melting Point 130-132°C ChemicalBook

Storage Temperature <-15°C [2]

Note: Some sources provide rough estimates for boiling point (438°C), density (1.0689), and

refractive index (1.5600), but these are not experimentally verified values.

Pharmacology and Mechanism of Action
2-Hydroxyimipramine is an active metabolite that contributes to the pharmacological effects of

imipramine. Like its parent compound, it is known to inhibit the reuptake of monoamine

neurotransmitters.

3.1 Monoamine Transporter Inhibition 2-Hydroxyimipramine has a known affinity for the

norepinephrine transporter (NET).[2] However, specific quantitative binding affinity (Kᵢ) or

functional inhibition (IC₅₀) values for its activity at NET and the serotonin transporter (SERT)

are not available in the reviewed literature. For context, the parent drug, imipramine, is a potent

inhibitor of both SERT and NET, with Kᵢ values of 1.4 nM and 37 nM, respectively.[4] The

activity of the 2-hydroxy metabolite is a key factor in the overall pharmacological profile of

imipramine therapy.
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3.2 Cardiotoxicity Studies in animal models (swine) have indicated that 2-hydroxyimipramine
may be significantly more cardiotoxic than imipramine.[3] Administration of 2-
hydroxyimipramine resulted in a higher incidence of life-threatening arrhythmias and more

profound decreases in blood pressure and cardiac output compared to the parent drug.[3] This

increased cardiotoxicity may be partially explained by differences in protein binding.[3]

Metabolism and Pharmacokinetics
4.1 Metabolic Pathway Imipramine undergoes extensive hepatic metabolism. The formation of

2-hydroxyimipramine is a primary pathway, catalyzed predominantly by the polymorphic

enzyme CYP2D6.[1] This metabolite is subsequently conjugated with glucuronic acid to form 2-
hydroxyimipramine-glucuronide, a more water-soluble compound that is efficiently excreted

by the kidneys.[1][5]
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Metabolic Pathway of Imipramine
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Caption: Metabolic conversion of imipramine to 2-hydroxyimipramine and its subsequent

glucuronide conjugate for excretion.

4.2 Pharmacokinetic Parameters Pharmacokinetic studies reveal differences between 2-
hydroxyimipramine and its parent compound, as well as variations between different patient
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populations. A study involving intravenous administration of 10 mg of 2-hydroxyimipramine
provided key parameters.[6]

Parameter
Control Subjects
(n=8)

Chronic Alcoholics
(n=7)

Source

Terminal Elimination

Half-life (t½)
10.12 hr 7.07 hr [6]

Total Body Clearance

(Unbound Drug)
1.51 L/hr/kg 3.12 L/hr/kg [6]

Fraction Unbound to

Plasma Protein
36.4% 29.8% [6]

In swine, 2-hydroxyimipramine was found to have a smaller volume of distribution (Vd) and a

shorter half-life compared to imipramine.[3]

Experimental Protocols
The quantification of 2-hydroxyimipramine in biological samples is essential for

pharmacokinetic and toxicological studies. Below are detailed methodologies adapted from the

literature.

5.1 Protocol: Quantification in Plasma via GC-MS This method, adapted from Narasimhachari

et al. (1981), allows for the sensitive detection of 2-hydroxyimipramine after extraction and

derivatization.[7]

Sample Preparation:

To 1 ml of plasma, add deuterated internal standards (e.g., d4-2-hydroxyimipramine).

Liquid-Liquid Extraction (LLE):

Perform an initial extraction at pH 9 with ethyl acetate.

Perform a second extraction at pH >11 with a hexane-isopropanol mixture.
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Combine the organic extracts.

Solvent Evaporation:

Evaporate the combined extracts to dryness under a stream of nitrogen.

Derivatization:

Reconstitute the residue and add N-methyl-bis-trifluoroacetamide (MBTFA) to prepare

trifluoroacetyl derivatives. This step enhances volatility for GC analysis.

GC-MS Analysis:

Perform analysis using a gas chromatograph coupled to a mass spectrometer (GC-MS).

Utilize selected ion monitoring (SIM) in the electron ionization (EI) mode to quantify the

target analyte and internal standard.

5.2 Protocol: Quantification in Plasma via HPLC with Coulometric Detection This method,

based on Foglia et al. (1991), provides an alternative analytical approach using HPLC.

Sample Preparation & Extraction:

A single common extraction step is used to isolate imipramine, desipramine, and their 2-

hydroxy metabolites from plasma. While the specific solvents are not detailed in the

abstract, a typical LLE for tricyclic antidepressants involves alkalinization of the plasma

followed by extraction with an organic solvent like hexane or ethyl acetate.

HPLC Separation:

System: Reversed-phase high-performance liquid chromatography.

Column: C18 stationary phase.

Mobile Phase: A suitable mixture of buffer (e.g., phosphate or acetate) and an organic

modifier (e.g., acetonitrile).

Detection:
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Employ sequential ultraviolet (UV) and coulometric detectors. The coulometric detector

provides high sensitivity for electrochemically active compounds like 2-
hydroxyimipramine.

Quantification:

Calculate concentrations based on peak areas relative to an internal standard. The

method demonstrated excellent extraction recoveries, typically ranging from 86% to 98%

for 2-hydroxyimipramine depending on the detection method.

General Workflow for 2-Hydroxyimipramine Analysis in Plasma
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Caption: A generalized workflow for the extraction and analysis of 2-hydroxyimipramine from

plasma samples.

Synthesis
A specific, detailed laboratory protocol for the chemical synthesis of 2-hydroxyimipramine was

not prominently available in the reviewed scientific literature. The synthesis of related

compounds, such as N-hydroxydesmethylimipramine, has been described via routes involving

corresponding primary hydroxylamines and oximes.[6] The parent compound, imipramine, is

synthesized by the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-

dimethylaminopropylchloride. The synthesis of the 2-hydroxy metabolite would require a

subsequent regioselective aromatic hydroxylation step, a transformation typically achieved

biologically by CYP450 enzymes.

Conclusion
2-Hydroxyimipramine is a pharmacologically significant metabolite that plays a key role in the

clinical profile of imipramine. Its distinct pharmacokinetic properties and potential for greater

cardiotoxicity underscore the importance of its individual study. While robust methods for its

quantification are established, further research is needed to fully elucidate its receptor binding

profile and to develop accessible chemical synthesis routes to facilitate its use as a reference

standard and research tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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